An In-Depth Technical Guide to 3,5-Dimethoxyphenyl Trifluoromethanesulfonate
An In-Depth Technical Guide to 3,5-Dimethoxyphenyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling a Key Synthetic Building Block
3,5-Dimethoxyphenyl trifluoromethanesulfonate, commonly referred to as 3,5-dimethoxyphenyl triflate, is a versatile chemical reagent widely employed in modern organic synthesis. Identified by its CAS Number 60319-09-7 , this compound serves as a crucial precursor, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3] Its utility stems from the exceptional reactivity of the trifluoromethanesulfonate (triflate) group, which functions as an excellent leaving group, thereby activating the aromatic ring for a variety of cross-coupling reactions. This guide provides a comprehensive overview of its synthesis, properties, core applications, and detailed experimental protocols, offering field-proven insights for its effective use in research and development.
Core Compound Specifications
A clear understanding of the fundamental properties of 3,5-Dimethoxyphenyl trifluoromethanesulfonate is essential for its proper handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 60319-09-7 | [1] |
| Molecular Formula | C₉H₉F₃O₅S | [1] |
| Molecular Weight | 286.22 g/mol | |
| IUPAC Name | (3,5-dimethoxyphenyl) trifluoromethanesulfonate | [1] |
| Appearance | Liquid | [1] |
| Density | 1.415 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4640 | |
| SMILES String | COc1cc(OC)cc(OS(=O)(=O)C(F)(F)F)c1 |
Synthesis and Mechanistic Insight
The preparation of aryl triflates like 3,5-dimethoxyphenyl trifluoromethanesulfonate is a cornerstone reaction for activating phenols for subsequent transformations. The most common and reliable method involves the reaction of the corresponding phenol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base.
The causality behind this choice of reagents is clear: 3,5-dimethoxyphenol is a relatively electron-rich and poor leaving group. The triflation process converts the hydroxyl group into a triflate, one of the best-known leaving groups in organic chemistry. This transformation is driven by the high electrophilicity of the sulfur atom in triflic anhydride and the ability of the triflate anion to stabilize the negative charge through the strong electron-withdrawing effects of the three fluorine atoms and resonance. A base, typically pyridine or a hindered amine like 2,6-lutidine, is required to deprotonate the phenol, forming the more nucleophilic phenoxide, and to neutralize the triflic acid byproduct generated during the reaction.
Caption: General workflow for the synthesis of 3,5-Dimethoxyphenyl Triflate.
Protocol: Synthesis of 3,5-Dimethoxyphenyl Trifluoromethanesulfonate
This protocol is a self-validating system; successful formation of the triflate can be confirmed by the disappearance of the starting phenol (via TLC) and characteristic shifts in NMR spectroscopy.
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Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 3,5-dimethoxyphenol (1.0 eq) in anhydrous dichloromethane (DCM).
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Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction.
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Base Addition: Add pyridine (1.1 eq) dropwise to the stirred solution.
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Triflic Anhydride Addition: Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise via syringe. The reaction is often immediate. Maintain the temperature at 0 °C during addition.
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Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
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Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer with DCM.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure liquid product.[1]
Reactivity and Core Application: Cross-Coupling Reactions
The primary utility of 3,5-dimethoxyphenyl triflate lies in its role as an electrophile in transition metal-catalyzed cross-coupling reactions.[4] The C-O bond of the aryl triflate is readily cleaved via oxidative addition to a low-valent metal center (typically Palladium(0)), initiating the catalytic cycle. This makes it a superior alternative to less reactive aryl chlorides or bromides in many instances.
The Suzuki-Miyaura Coupling: A Case Study
The Suzuki-Miyaura reaction, which forms a C-C bond between an organoboron compound and an organic halide or triflate, is a flagship application.[4] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents.
Causality in the Catalytic Cycle:
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Oxidative Addition: The cycle begins with the oxidative addition of the aryl triflate to the Pd(0) catalyst. The high reactivity of the triflate leaving group makes this step highly efficient.
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Transmetalation: The resulting Aryl-Pd(II)-Triflate complex then undergoes transmetalation with a boronic acid (or its boronate ester), which must be activated by a base. The base (e.g., K₂CO₃, Cs₂CO₃) forms a more nucleophilic "ate" complex with the boron species, facilitating the transfer of the organic group to the palladium center.
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Reductive Elimination: The final step is reductive elimination from the diorganopalladium(II) complex, which forms the desired C-C bond of the biaryl product and regenerates the active Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 3,5-Dimethoxyphenyl Triflate
This protocol provides a robust, self-validating framework for synthesizing biaryl compounds.
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Inert Atmosphere Setup: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the phosphine ligand if required. Purge the flask with an inert gas (Argon).
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Reagent Addition: Add 3,5-dimethoxyphenyl trifluoromethanesulfonate (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
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Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water, via cannula.
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Reaction Conditions: Heat the reaction mixture with vigorous stirring to the required temperature (typically 80-110 °C).
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Monitoring: Monitor the reaction's progress using TLC or GC-MS. The disappearance of the starting triflate indicates completion.
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Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.
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Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the desired biaryl product.
Safety and Handling
As a reactive chemical intermediate, proper handling of 3,5-dimethoxyphenyl trifluoromethanesulfonate is imperative.
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Hazards: The compound is classified as harmful if swallowed (H302).[1] It is an irritant, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
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Handling: All manipulations should be carried out in a well-ventilated fume hood.[1] Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
3,5-Dimethoxyphenyl trifluoromethanesulfonate is more than just a chemical; it is an enabling tool for synthetic chemists. Its defining feature—the highly labile triflate group—provides a reliable and efficient handle for constructing complex molecular architectures through powerful cross-coupling methodologies. By understanding the principles behind its synthesis and reactivity, researchers can confidently leverage this reagent to advance projects in drug discovery, materials science, and beyond.
References
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Angene Chemical. (n.d.). 3,5-Dimethoxyphenyl trifluoromethanesulfonate (CAS# 60319-09-7). Retrieved from [Link]
- Google Patents. (2016). CN106008282A - Method for synthesizing trifluoromethanesulfonate.
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Nature Communications. (2019). Modular synthesis of α-fluorinated arylmethanes via desulfonylative cross-coupling. Retrieved from [Link]
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Molecularinfo.com. (n.d.). C9H9F3O5S | cas number 60319-09-7. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3,5-Dimethoxyphenyl trifluoromethanesulfonate. PubChem Compound Summary for CID 5044558. Retrieved from [Link]
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National Institutes of Health. (n.d.). Crystal structure of 3,5-dimethylphenyl 2-nitrobenzenesulfonate. Retrieved from [Link]
